![molecular formula C6H14N2O B2868750 (R)-(4-Methylmorpholin-2-yl)methanamine CAS No. 757910-97-7](/img/structure/B2868750.png)
(R)-(4-Methylmorpholin-2-yl)methanamine
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Overview
Description
Methenamine, also known as hexamine or Urotropin, is a heterocyclic organic compound with the formula (CH2)6N4. This white crystalline compound is highly soluble in water and polar organic solvents. It has a cage-like structure similar to adamantane .
Synthesis Analysis
Methenamine was discovered by Aleksandr Butlerov in 1859. It is prepared industrially by combining formaldehyde and ammonia .Molecular Structure Analysis
The molecule has a tetrahedral cage-like structure, similar to adamantane. Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .Physical And Chemical Properties Analysis
Methenamine is a white crystalline solid with a fishy, ammonia-like odor. It has a density of 1.33 g/cm3 (at 20 °C) and a melting point of 280 °C .Scientific Research Applications
Catalysis and Material Science
One area of application is in the development of new palladium (Pd)II and platinum (Pt)II complexes, which have shown promise in anticancer activity. These complexes, derived from Schiff base ligands including (R)-(4-Methylmorpholin-2-yl)methanamine analogs, have demonstrated strong DNA-binding affinity and significant cytotoxic activity against various human cancerous cell lines. Further studies are needed to fully understand their selective toxicity and mechanism of action (Mbugua et al., 2020).
Biochemical Applications
Another research avenue explores novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds have been identified as potential antidepressants due to their ability to preferentially stimulate ERK1/2 phosphorylation, showing robust antidepressant-like activity in animal models. This underscores the compound's relevance in designing new treatments for depression with possibly fewer side effects (Sniecikowska et al., 2019).
Energy and Environment
Research also extends to the environmental and energy sectors, particularly in biodiesel production and carbon dioxide methanation. The ionic liquid 4-allyl-4-methylmorpholin-4-ium bromine, similar in structure to this compound, has been used as a catalyst in biodiesel production, achieving high yields under microwave-assisted conditions. This process is noted for its energy efficiency and potential for sustainable fuel production (Lin et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFKNVNVLNAJQ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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